molecular formula C14H16N2O3 B13889411 Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13889411
M. Wt: 260.29 g/mol
InChI Key: PRZSCAPNCVFEEY-UHFFFAOYSA-N
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Description

Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 2940937-25-5) is a bicyclic compound featuring a rigid [2.2.2]octane scaffold with two nitrogen atoms (2,5-diaza substitution) and a benzyl ester group. Its structure combines conformational rigidity with functional versatility, making it valuable in medicinal chemistry and asymmetric synthesis.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H16N2O3/c17-13-12-7-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)

InChI Key

PRZSCAPNCVFEEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC1CN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The most straightforward laboratory synthesis involves the esterification of 2,5-diazabicyclo[2.2.2]octane-2-carboxylic acid with benzyl chloroformate under basic conditions. The reaction is typically performed in an aprotic organic solvent such as dichloromethane, with triethylamine serving as a base to neutralize the hydrochloric acid generated.

Step Reagents & Conditions Outcome
1 2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid + benzyl chloroformate Nucleophilic attack of carboxylate on benzyl chloroformate
2 Triethylamine, dichloromethane, room temperature to mild heating Formation of Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

This method yields the desired benzyl ester with good selectivity and moderate to high yields, typically exceeding 70% under optimized conditions. The product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research and industrial applications.

Cycloaddition and Rearrangement Route

Background

An alternative and mechanistically intriguing route involves the use of 3-oxidopyrazinium salts derived from 2(1H)-pyrazinones. These species act as azomethine ylides and undergo 1,3-dipolar cycloaddition reactions with acrylate derivatives to form bicyclic products.

Key Reaction Sequence

  • Step 1: Generation of 3-oxidopyrazinium salts from 2(1H)-pyrazinones by regioselective quaternization and N-deprotonation.
  • Step 2: 1,3-Dipolar cycloaddition of these salts with acrylate or acrylic acid derivatives.
  • Step 3: Formation of 3,8-diazabicyclo[3.2.1]octanes predominantly, with minor formation of 2,5-diazabicyclo[2.2.2]octanes.
  • Step 4: Wagner–Meerwein rearrangement of the initially formed 3,8-diazabicyclo[3.2.1]octane to the 2,5-diazabicyclo[2.2.2]octane core.

Mechanistic Insights

The 2,5-diazabicyclo[2.2.2]octane framework is formed either directly via an aza-Diels–Alder type cycloaddition or indirectly through rearrangement of the 3,8-diazabicyclo[3.2.1]octane intermediate. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level support the feasibility of this rearrangement and the domino process leading to the bicyclic structure.

Representative Reaction Data

Dipolarophile Product Type Yield (%) Notes
Methyl 2-phenylacrylate 2,5-Diazabicyclo[2.2.2]octane derivative ~40% Direct formation favored
Methyl acrylate 3,8-Diazabicyclo[3.2.1]octane (major) + 2,5-diazabicyclo[2.2.2]octane (trace) 51–73% (major) Rearrangement possible
Acrylic acid derivatives Tricyclic lactone-lactams (via lactonization) 50–71% Further functionalization

Industrial Scale Considerations

The industrial synthesis of this compound typically adapts the direct benzylation method due to its straightforward scalability. Optimization focuses on:

  • Maximizing yield via control of stoichiometry and reaction temperature.
  • Using solvents and bases that facilitate easy separation and recycling.
  • Employing purification techniques such as recrystallization or preparative chromatography to meet purity standards.

The cycloaddition-based methods, while mechanistically elegant, are less commonly used industrially due to complexity and the need for specialized starting materials.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield Range Advantages Limitations
Direct Benzylation 2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid Benzyl chloroformate, triethylamine Esterification 70–85% Simple, scalable, high purity Requires pre-formed bicyclic acid
Cycloaddition + Rearrangement 3-Oxidopyrazinium salts, acrylates Various acrylate derivatives 1,3-Dipolar cycloaddition, rearrangement 40–73% Structural diversity, mechanistic novelty More complex, moderate yields, multiple steps

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxo groups, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural and functional attributes are compared below with analogs featuring variations in bicyclo ring systems, substituents, and protecting groups.

Bicyclo[5.1.0]octane Derivatives

Examples :

  • 8fa : tert-Butyl(1S,7S)-5-Benzyl-7-(2,4-dichlorophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
  • 8ac : tert-Butyl(1S,7S)-5-(4-Fluorobenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate

Key Differences :

  • Ring System : The [5.1.0]octane core introduces a fused cyclopropane ring, increasing ring strain and altering reactivity compared to the [2.2.2]octane scaffold .
  • Substituents : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in 8fa ) reduce steric hindrance but may enhance electrophilic reactivity. The fluorobenzyl group in 8ac improves metabolic stability in drug candidates .
  • Synthesis : Yields for [5.1.0]octane derivatives range from 85–89% via KOH-mediated cyclization, suggesting efficient methodology despite structural complexity .
  • Physical Properties : Melting points vary with substituents (92–113°C), reflecting differences in crystallinity .
Bicyclo[2.2.1]heptane Analogs

Example : Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1608499-16-6)

  • Functional Groups : Similar benzyl ester and diaza motifs but reduced molecular weight (246.26 vs. ~274.28 for the target compound) .
tert-Butyl-Protected Analogs

Examples :

  • tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 198835-04-0)
  • 2-Boc-2-azabicyclo[2.2.2]octane-6-one (CAS: 1311390-85-8)

Key Differences :

  • Protecting Group : The tert-butyl group enhances solubility in organic solvents and stability under basic conditions compared to benzyl esters, which are acid-labile .
  • Molecular Weight : Lower molecular weights (225.28–225.28 vs. ~274.28) due to the absence of a benzyl group .

Comparative Data Table

Compound Name Bicyclo System Substituents/Protecting Group Melting Point (°C) Yield (%) Molecular Weight Key Features References
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane Benzyl ester Not reported Not given ~274.28 (calc.) High rigidity, pharmaceutical potential
8fa () [5.1.0]octane 2,4-Dichlorophenyl, tert-butyl 92–93 85 502.41 (calc.) Enhanced electrophilicity
8ac () [5.1.0]octane 4-Fluorobenzyl, tert-butyl 112–113 89 433.43 (calc.) Improved metabolic stability
Benzyl [2.2.1]heptane analog [2.2.1]heptane Benzyl ester Not reported Not given 246.26 Steric constraints
tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane tert-Butyl ester Not reported Not given 225.28 Acid-stable, high solubility

Research Implications

  • Drug Design : The [2.2.2]octane scaffold’s rigidity is advantageous for stabilizing bioactive conformations, while [5.1.0]octane derivatives offer tunable reactivity via substituents .
  • Synthetic Utility: tert-Butyl-protected analogs are preferable for reactions requiring acidic conditions, whereas benzyl esters are suited for hydrogenolysis-driven deprotection .
  • Safety Considerations : The target compound’s handling precautions (e.g., ventilation, heat avoidance) highlight its instability under harsh conditions .

Biological Activity

Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that belongs to the diazabicyclo family, known for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3C_{15}H_{16}N_2O_3 with a molecular weight of approximately 260.29 g/mol. The compound features a rigid bicyclic structure containing two nitrogen atoms, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃
Molecular Weight260.29 g/mol
CAS Number2940937-25-5
StructureStructure

Synthesis Methods

The synthesis of this compound typically involves several routes, including:

  • Benzylation of Diazabicyclo Compounds : Using benzyl halides in the presence of bases.
  • Cyclization Reactions : Forming the bicyclic structure through nucleophilic attacks.
  • Carboxylation : Introducing the carboxylate group via various electrophilic reagents.

These synthetic pathways allow for the modification of the compound to enhance its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound:

  • In Vitro Studies : The compound demonstrated significant inhibition of COX enzymes, particularly COX-2, with IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac .
CompoundCOX-1 IC50_{50} (μg/mL)COX-2 IC50_{50} (μg/mL)
Benzyl 6-oxo compound71.1173.35
Diclofenac80.0070.00

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Case Study : A series of experiments indicated that the compound exhibited potent antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Enzymatic Activity : By binding to the active sites of COX enzymes and preventing substrate access.
  • Modulation of Inflammatory Pathways : Affecting cytokine release and immune cell activation.

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